molecular formula C13H21FO4Si B14586022 Triethoxy[(4-fluorophenoxy)methyl]silane CAS No. 61463-97-6

Triethoxy[(4-fluorophenoxy)methyl]silane

Cat. No.: B14586022
CAS No.: 61463-97-6
M. Wt: 288.39 g/mol
InChI Key: ISODHUHFCAXSSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethoxy[(4-fluorophenoxy)methyl]silane is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethoxy groups and a [(4-fluorophenoxy)methyl] group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Triethoxy[(4-fluorophenoxy)methyl]silane typically involves the reaction of a suitable silicon precursor with 4-fluorophenol and an alkylating agent. One common method is the hydrosilylation of 4-fluorophenol with triethoxysilane in the presence of a catalyst such as platinum or rhodium. The reaction is usually carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. The product is then purified through distillation or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Triethoxy[(4-fluorophenoxy)methyl]silane undergoes various chemical reactions, including:

    Substitution Reactions: The ethoxy groups can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.

    Hydrolysis: In the presence of water or moisture, the compound can hydrolyze to form silanols and ethanol.

    Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, forming carbon-silicon bonds.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as halides or amines in the presence of a base.

    Hydrolysis: Water or aqueous acids.

    Cross-Coupling Reactions: Palladium catalysts, often with ligands such as phosphines, under inert atmosphere.

Major Products Formed:

    Substitution Reactions: Products include substituted silanes with different functional groups.

    Hydrolysis: Silanols and ethanol.

    Cross-Coupling Reactions: Organosilicon compounds with new carbon-silicon bonds.

Scientific Research Applications

Triethoxy[(4-fluorophenoxy)methyl]silane has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of functionalized silanes and siloxanes. It is also employed in cross-coupling reactions to form carbon-silicon bonds.

    Biology: Potential use in the modification of biomolecules for imaging or therapeutic purposes.

    Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable bonds with organic molecules.

    Industry: Utilized in the production of advanced materials, such as coatings and adhesives, due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism by which Triethoxy[(4-fluorophenoxy)methyl]silane exerts its effects is primarily through its ability to form stable silicon-oxygen and silicon-carbon bonds. The ethoxy groups can be hydrolyzed to form silanols, which can further condense to form siloxane bonds. This property is exploited in various applications, such as the formation of coatings and adhesives. The [(4-fluorophenoxy)methyl] group provides additional functionality, allowing for further chemical modifications and interactions with other molecules.

Comparison with Similar Compounds

    Triethoxy[(4-trifluoromethyl)phenyl]silane: Similar structure but with a trifluoromethyl group instead of a fluorophenoxy group.

    Triethoxysilane: Lacks the phenoxy group, making it less functionalized.

    Methoxytriethoxysilane: Contains a methoxy group instead of a phenoxy group.

Uniqueness: Triethoxy[(4-fluorophenoxy)methyl]silane is unique due to the presence of the [(4-fluorophenoxy)methyl] group, which imparts specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with organic molecules, such as in drug delivery systems and advanced material synthesis.

Properties

CAS No.

61463-97-6

Molecular Formula

C13H21FO4Si

Molecular Weight

288.39 g/mol

IUPAC Name

triethoxy-[(4-fluorophenoxy)methyl]silane

InChI

InChI=1S/C13H21FO4Si/c1-4-16-19(17-5-2,18-6-3)11-15-13-9-7-12(14)8-10-13/h7-10H,4-6,11H2,1-3H3

InChI Key

ISODHUHFCAXSSE-UHFFFAOYSA-N

Canonical SMILES

CCO[Si](COC1=CC=C(C=C1)F)(OCC)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.